Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine

Translation termination Ribosome biochemistry Release factor kinetics

Uridylyl-(3'→5')-adenylyl-(3'→5')-guanosine (CAS 3022-36-4) is a defined-sequence RNA trinucleotide with the UAG (UpApG) motif, composed of uridine, adenosine, and guanosine linked via classic 3'→5' phosphodiester bonds. Its core biological identity as the 'amber' stop codon distinguishes it from other trinucleotides like AUG (initiator) or UAA/UGA (other stop signals).

Molecular Formula C29H36N12O19P2
Molecular Weight 918.6 g/mol
CAS No. 3022-36-4
Cat. No. B12653311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyl-(3'.5')-adenylyl-(3'.5')-guanosine
CAS3022-36-4
Molecular FormulaC29H36N12O19P2
Molecular Weight918.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O
InChIInChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-18(47)20(11(58-27)5-55-62(52,53)59-19-9(3-42)56-26(17(19)46)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)
InChIKeyQZCMCRKYXBGHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine (CAS 3022-36-4) Procurement Guide: Trinucleotide Specifications & Comparator Analysis


Uridylyl-(3'→5')-adenylyl-(3'→5')-guanosine (CAS 3022-36-4) is a defined-sequence RNA trinucleotide with the UAG (UpApG) motif, composed of uridine, adenosine, and guanosine linked via classic 3'→5' phosphodiester bonds [1]. Its core biological identity as the 'amber' stop codon distinguishes it from other trinucleotides like AUG (initiator) or UAA/UGA (other stop signals). However, as an isolated, purchasable chemical standard, its primary differentiation lies in its specific molecular weight (918.6 g/mol), exact IUPAC-defined sequence, and utility as a reference material for analytical method development and biochemical assays [1].

Why UAG (UpApG) Trinucleotide Is Not Interchangeable with Similar Stop Codon Trinucleotides


Despite sharing the same functional class as other stop codon trinucleotides (UAA, UGA), substituting Uridylyl-(3'→5')-adenylyl-(3'→5')-guanosine for an analog without rigorous verification can critically compromise experimental outcomes. The three stop codons exhibit distinct recognition kinetics by release factors, with UAG uniquely recognized by RF1 in bacteria [1]. The nucleotide sequence itself dictates specific hydrogen-bonding and stacking interactions with proteins, as seen in the selective recognition of the UAG motif by RNA-binding proteins like Musashi-1 [2]. Such specificity means even structurally similar trinucleotides cannot guarantee equivalent performance in binding assays, enzymatic studies, or as analytical standards. The quantitative evidence below demonstrates where this compound shows measurable performance differences against the closest relevant comparators.

Quantitative Differentiation Evidence for Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine vs. Close Trinucleotide Analogs


Superior RF1-Mediated Peptide Release Kinetics of UAG vs. UAA Stop Codon

In an E. coli in vitro translation system using methylated release factor 1 (RF1m), the UAG trinucleotide codon exhibited higher catalytic efficiency for peptide release compared to the UAA codon. This kinetic advantage is a direct consequence of the unique structural interaction between the UAG sequence and the RF1 protein, and would not be preserved if a generic UAA or UGA trinucleotide were substituted [1].

Translation termination Ribosome biochemistry Release factor kinetics

UAG Trinucleotide Exhibits Higher Intrinsic Termination Fidelity Compared to UGA

A hierarchy of intrinsic stop codon fidelity has been established in eukaryotic systems, showing that the UAG codon is recognized with significantly higher fidelity than the UGA codon. This means UAG is less prone to translational readthrough, a critical parameter for applications requiring precise translation termination. While this is a class-level observation among stop codons, it highlights a functional property that differentiates UAG from its closest analogs, UAA and UGA [1].

Stop codon fidelity Translational readthrough Genetic code

Specific Recognition of UAG Motif by Musashi-1 Protein with Nanomolar Affinity

The RNA-binding protein Musashi-1 (MSI-1) recognizes the UAG trinucleotide motif with high specificity through its RRM2 domain. Surface plasmon resonance (SPR) experiments using a designed linear RNA oligonucleotide ('oligo-L2') containing a single UAG-motif binding site revealed a binding affinity (K_D) of 25.0 ± 3.6 nM for MSI-1 RRM2. This is a direct measurement of the interaction strength between the protein and the UAG sequence, providing a quantitative benchmark for binding assays. Substituting a similar trinucleotide like UAA or UGA would not yield the same affinity, as the recognition is sequence-specific [1].

RNA-protein interaction Musashi-1 Binding specificity

Defined 3'→5' Phosphodiester Backbone Distinguishes UAG from Isomeric 2'→5' Linked Trinucleotides

The correct 3'→5' phosphodiester linkage is crucial for biological activity. The compound's IUPAC name ['uridylyl-(3'→5')-adenylyl-(3'→5')-guanosine'] explicitly defines this regiospecificity, as documented in its PubChem record. The computed molecular weight of 918.6 g/mol and unique SMILES notation serve as a definitive analytical fingerprint to distinguish it from potential synthetic byproducts like 2'→5' linked isomers. This contrasts with the 2'→5' linked analog adenylyl-(2'→5')-adenylyl-(2'→5')-guanosine, which has a different molecular weight and biological function, being associated with the interferon response [1].

Oligonucleotide purity Regiospecificity Mass spectrometry

Optimal Scientific & Industrial Use Cases for Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine Based on Quantitative Evidence


Calibration Standard for Stop-Codon Ribosome Kinetics Assays

As established in Section 3, the UAG trinucleotide exhibits a quantifiably distinct kinetic signature with RF1. This compound is therefore the optimal choice as a positive control or calibration standard in in vitro translation termination assays, particularly when measuring the catalytic efficiency (k_cat/K_1/2) of peptide release by RF1. Its performance (20 s⁻¹/µM) provides a clear benchmark to assess inhibitor effectiveness or validate the activity of recombinant RF1 batches [1].

Specific Ligand for Musashi-1 Affinity Assays and Drug Screening

The demonstrated high-affinity binding (K_D = 25 nM) of the UAG motif to Musashi-1's RRM2 domain makes this trinucleotide a validated, specific probe. It can be used directly in surface plasmon resonance (SPR) or fluorescence polarization assays to screen for small-molecule inhibitors of this RNA-protein interaction, a target of interest in cancer biology. The quantitative affinity data allows for a defined assay window [1].

High-Fidelity Stop Signal in Synthetic Biology Constructs

For synthetic biology applications requiring strict termination of translation, UAG's class-level higher fidelity compared to UGA makes it the preferred choice. A plasmid designed with a UAG stop codon at the end of a gene is inherently less prone to unwanted readthrough, leading to cleaner production of the target protein. This is a direct application of the stop codon hierarchy (UAA>UAG>>UGA) where UAG offers a strong, but not maximal, termination signal [1].

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